2-Cyano-3-phenylbut-2-enamide
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Overview
Description
“2-Cyano-3-phenylbut-2-enamide” is a chemical compound. It is a derivative of cyanoacetamide, which is a type of organic compound known as nitriles . The synthesis of this compound involves the reaction of a phenyl-substituted 2-cyano-N-(phenyl)acetamide in the presence of a base, acetic anhydride, and at least one solvent .
Synthesis Analysis
The synthesis of “2-Cyano-3-phenylbut-2-enamide” involves the reaction of a phenyl-substituted 2-cyano-N-(phenyl)acetamide in the presence of a base, acetic anhydride, and at least one solvent . The resultant 2-cyano-3-hydroxy-N-(phenyl-derivative)but-2-enamide is then crystallized by acidification .Molecular Structure Analysis
The molecular structure of “2-Cyano-3-phenylbut-2-enamide” has been analyzed using single-crystal X-ray diffraction . The molecules of the compounds display trans configurations with respect to the C=N double bonds .Chemical Reactions Analysis
The chemical reactivity of “2-Cyano-3-phenylbut-2-enamide” has been studied. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Application in Kinase Inhibition
2-Cyano-3-phenylbut-2-enamide derivatives, such as PHI492, PHI493, and PHI495, are recognized as potent inhibitors of Bruton's tyrosine kinase (BTK). These compounds display similar hydrogen-bonding networks and crystal packing, contributing to their inhibitory properties. Notably, the interaction patterns within their crystalline structure and the conjugated pi-system formed by their aromatic ring and amide group ensure molecular planarity and stability, integral to their biological activity (Ghosh et al., 2000).
Role in Chemical Synthesis
2-Cyano-3-phenylbut-2-enamide serves as a crucial intermediate in the synthesis of various chemical compounds. For instance, it can be generated from 3-chloroprop-2-enylbenzene, carbon monoxide, and titanium–nitrogen complexes using a palladium catalyst. This process, involving transmetalation of the titanium–nitrogen complex to an acylpalladium complex, highlights the compound's utility in complex chemical synthesis procedures (Ueda & Mori, 2004).
Corrosion Inhibition
Recent studies have explored the potential of acrylamide derivatives, including 2-Cyano-3-phenylbut-2-enamide variants, as corrosion inhibitors, particularly for copper in acidic environments. These compounds exhibit substantial corrosion inhibition effects, underlined by electrochemical methods like electrochemical impedance spectroscopy and potentiodynamic polarization. Theoretical and experimental approaches, including density functional theory and Monte Carlo simulations, have been employed to understand their adsorption behavior and efficiency (Abu-Rayyan et al., 2022).
Photoluminescence Properties
Studies have been conducted on 2-cyano-3-phenylbut-2-enamide derivatives to understand their photoluminescence properties. The different optical properties due to distinct stacking modes in crystals of these compounds indicate their potential application in materials science, especially in light-emitting devices. The relationship between fluorescence switching, stacking mode, and molecular interactions was elucidated through various spectroscopic techniques, offering insights into the design and development of new photoluminescent materials (Song et al., 2015).
Safety and Hazards
properties
IUPAC Name |
(E)-2-cyano-3-phenylbut-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(10(7-12)11(13)14)9-5-3-2-4-6-9/h2-6H,1H3,(H2,13,14)/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUZMFYXVADHLQ-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-phenylbut-2-enamide |
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